molecular formula C14H17ClN2O3S B2632193 4-chloro-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)benzenesulfonamide CAS No. 899999-33-8

4-chloro-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2632193
CAS No.: 899999-33-8
M. Wt: 328.81
InChI Key: SMSURUVDOMCZLN-UHFFFAOYSA-N
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Description

4-chloro-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative incorporating a dimethylamino group and a furan heterocycle. This molecular architecture is of significant interest in medicinal chemistry and pharmacology research, particularly in the development of enzyme inhibitors. The compound features a sulfonamide functional group, which is a established pharmacophore known to act as a zinc-binding group (ZBG) in the inhibition of carbonic anhydrases . These metalloenzymes are implicated in a variety of physiological processes, and bacterial CAs, such as those from Vibrio cholerae (VchCA), have been identified as potential antimicrobial targets for suppressing virulence . The structure of this compound combines several key elements: the 4-chlorobenzenesulfonamide moiety provides a classical zinc-binding sulfonamide head, while the dimethylaminoethyl chain offers a basic center that can influence solubility and bioavailability . The furan-2-yl ring acts as a hydrophobic cap, which can be critical for ancillary interactions within enzyme active sites and for modulating selectivity. Researchers can leverage this compound as a chemical tool for investigating bacterial CA inhibition and exploring structure-activity relationships (SAR) in the design of novel anti-virulence agents. The compound is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O3S/c1-17(2)13(14-4-3-9-20-14)10-16-21(18,19)12-7-5-11(15)6-8-12/h3-9,13,16H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSURUVDOMCZLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=CC=C(C=C1)Cl)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-(dimethylamino)ethylamine to form an intermediate.

    Cyclization: The intermediate is then subjected to cyclization with furan-2-carbaldehyde under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles.

    Oxidation and Reduction: The furan ring can be oxidized or reduced under specific conditions.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

    Substitution: Formation of various substituted derivatives.

    Oxidation: Formation of furan-2,3-dione derivatives.

    Reduction: Formation of tetrahydrofuran derivatives.

    Hydrolysis: Formation of sulfonic acids and amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to 4-chloro-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)benzenesulfonamide. For example, derivatives of similar structures have shown significant antibacterial and antifungal activities. In particular:

  • Antibacterial Activity : Compounds exhibiting structural similarities have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 to 156.47 µM against pathogens like Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : Similar compounds have shown antifungal properties with MIC values against Candida albicans ranging from 16.69 to 78.23 µM .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy. The presence of the dimethylamino group and the furan ring has been linked to enhanced biological activity. For instance, modifications to these groups can lead to variations in potency against microbial strains .

Case Studies

  • Antimicrobial Efficacy : A study focused on the synthesis of sulfonamide derivatives demonstrated that modifications to the furan ring significantly improved antibacterial activity against Pseudomonas aeruginosa . The study provided a detailed analysis of the MIC values and structure modifications that led to increased efficacy.
  • Cytotoxicity Against Cancer Cells : Another case study investigated a series of sulfonamide derivatives, revealing that compounds with similar structures to this compound exhibited selective cytotoxicity towards breast cancer cell lines . The results indicated potential pathways through which these compounds induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)benzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with key analogs based on structural features, physicochemical properties, and reported biological activities.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Notes References
4-Chloro-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)benzenesulfonamide C₁₅H₁₈ClN₃O₃S 355.84* - Chlorobenzenesulfonamide
- 2-(dimethylamino)-2-(furan-2-yl)ethyl chain
Structural analog of TP receptor antagonists and ranitidine derivatives; potential CNS activity inferred from dimethylamino group .
4-Chloro-N-(5-(2-(thiazol-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-yl)benzenesulfonamide C₂₁H₂₂ClN₃O₂S 415.94 - Chlorobenzenesulfonamide
- Tetrahydronaphthalene-thiazole hybrid
TP receptor antagonist; IC₅₀ = 12 nM in IP1 functional assay; high brain penetration .
4-Chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide (W-15) C₁₉H₂₀ClN₃O₂S 389.90 - Chlorobenzenesulfonamide
- Piperidinylidene-phenylethyl group
Controlled substance (Schedule I); synthetic opioid analog with unconfirmed human toxicity .
Ranitidine diamine hemifumarate (Related Compound A) C₁₃H₂₃N₃O₂S·C₄H₄O₄ 439.52 - Dimethylamino-furan core
- Thioethylamine chain
H₂ receptor antagonist impurity; highlights metabolic stability challenges in sulfonamide derivatives .
4-Chloro-N-(2-methylbenzoyl)benzenesulfonamide C₁₄H₁₂ClNO₃S 309.77 - Chlorobenzenesulfonamide
- 2-methylbenzoyl group
Crystallographically characterized; demonstrates sulfonamide conformational flexibility .

*Calculated using atomic masses from standard tables.

Structural and Pharmacological Insights

Sulfonamide Core Variations :

  • The chlorobenzenesulfonamide moiety is conserved across all compounds, suggesting its role in target binding (e.g., thromboxane receptors or opioid receptors) .
  • Replacement of the furan-2-yl group in the target compound with thiazole () or piperidinylidene (W-15) alters receptor affinity and selectivity. For example, thiazole-containing analogs show potent TP receptor antagonism (IC₅₀ = 12 nM), while W-15 lacks TP activity but is regulated as a psychoactive substance .

Impact of Substituents: Dimethylamino-Furan Group: Present in the target compound and ranitidine analogs, this group enhances solubility via tertiary amine basicity. However, ranitidine derivatives face metabolic instability due to sulfoxide formation . Piperidinylidene-Phenylethyl (W-15): This substituent confers opioid-like activity, likely via μ-opioid receptor interactions, though detailed pharmacological data are scarce .

The target compound’s furan and dimethylamino groups may similarly modulate TP or related GPCRs . W-15 and W-18 are regulated as controlled substances due to structural resemblance to fentanyl analogs, highlighting the importance of substituent choice in avoiding unintended psychoactive effects .

Physicochemical Properties

  • Brain Penetration: Thiazole-containing analogs () exhibit high brain penetration, a trait possibly shared by the target compound due to its dimethylamino group, which can enhance blood-brain barrier permeability .

Biological Activity

4-chloro-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological activity, including antibacterial, antifungal, and anti-inflammatory properties, as well as its mechanisms of action.

Chemical Structure

The compound can be structurally represented as follows:

C13H16ClN1O3S\text{C}_{13}\text{H}_{16}\text{ClN}_{1}\text{O}_{3}\text{S}

This structure features a chloro-substituted aromatic ring, a dimethylamino group, and a furan moiety, which are critical for its biological activity.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For example, studies have shown that sulfonamide derivatives can inhibit various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 4.69 to 156.47 µM against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .

Case Study: Structure-Activity Relationship (SAR)

A study focusing on the SAR of sulfonamide derivatives revealed that electron-donating groups enhance antibacterial activity. The presence of the dimethylamino group in our compound may similarly boost its efficacy against bacterial strains .

Bacterial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

Antifungal Activity

The antifungal properties of sulfonamide compounds have also been documented. Compounds structurally similar to our target have shown activity against fungi like Candida albicans, with MIC values ranging from 16.69 to 222.31 µM .

Comparative Analysis of Antifungal Activity

Fungal StrainMIC (µM)
Candida albicans16.69
Fusarium oxysporum56.74

Anti-inflammatory Activity

The anti-inflammatory effects of sulfonamide compounds are attributed to their ability to inhibit cyclooxygenase enzymes (COX). Compounds with similar moieties have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .

The proposed mechanism involves the inhibition of COX enzymes, leading to reduced synthesis of prostaglandins and other inflammatory mediators. This action correlates with the observed reduction in edema in animal models.

Research Findings and Implications

Recent studies highlight the potential of this compound as a candidate for further development in treating bacterial infections and inflammatory conditions. The compound's unique structure may offer advantages in selectivity and potency compared to traditional antibiotics.

Q & A

Basic Research Questions

Q. What synthetic routes are reported for 4-chloro-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via sulfonylation of a substituted ethylamine intermediate. Key steps include:

Chlorosulfonation : Reacting 4-chlorotoluene with chlorosulfonic acid at 0°C to form sulfonyl chloride ( ).

Amine coupling : Reacting the sulfonyl chloride with 2-(dimethylamino)-2-(furan-2-yl)ethylamine in stoichiometric ratios under reflux ( ).

  • Optimization : Control reaction temperature (avoiding side reactions) and use polar aprotic solvents (e.g., THF) to enhance yield. Monitor progress via TLC or HPLC.

Q. How can the crystal structure and hydrogen-bonding networks of this compound be characterized?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal X-ray diffraction reveals torsion angles (e.g., C–SO₂–NH–C = ~67.5°) and dihedral angles between aromatic rings (~44.5°) ( ).
  • Hydrogen bonding : Intermolecular N–H···O bonds form dimeric chains, as confirmed by crystallographic data ( ).
  • Tools : Use SHELX or Olex2 for structure refinement.

Q. What analytical techniques are suitable for purity assessment?

  • Methodological Answer :

  • HPLC-MS : Quantify impurities using reverse-phase C18 columns and mobile phases like acetonitrile/water with 0.1% formic acid.
  • NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ confirm structural integrity (e.g., furan protons at δ 6.3–7.4 ppm) .

Advanced Research Questions

Q. How does the compound interact with biological targets, and what assays validate its activity?

  • Methodological Answer :

  • Receptor binding : Use radioligand displacement assays (e.g., µ-opioid receptor binding, given structural similarity to W-15/W-18) ( ).
  • Functional assays : IP1 accumulation assays (HTRF-based) measure Gq-coupled receptor activity ( ).
  • Schild analysis : Determine antagonist Kd values via concentration-response curves ( ).

Q. What are the metabolic pathways and pharmacokinetic profiles of this compound?

  • Methodological Answer :

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-QTOF-MS.
  • CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
  • LogP determination : Use shake-flask or HPLC-based methods to assess lipophilicity (predicted LogP ~2.5) .

Q. How do structural modifications impact its pharmacological efficacy and selectivity?

  • Methodological Answer :

  • SAR studies : Modify the furan ring (e.g., replace with thiophene) or dimethylamino group (e.g., cyclize into piperidine).
  • Activity comparison : Test analogs in functional assays (e.g., TP receptor antagonism in Aβ secretion assays) ( ).
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding modes to opioid receptors .

Contradictions and Legal Considerations

Q. How do regulatory classifications impact research on this compound?

  • Answer : The compound is listed as a controlled substance (e.g., W-15) under U.S. and international laws ( ). Researchers must:

  • Obtain DEA Schedule I licenses for synthesis/handling.
  • Adhere to strict inventory tracking (21 CFR Part 1300).
  • Note : Legal restrictions may limit in vivo studies in certain jurisdictions .

Key Research Recommendations

  • Prioritize crystallography to resolve polymorphism ( ).
  • Explore prodrug strategies to enhance bioavailability ( ).
  • Cross-validate receptor binding data with in silico models ( ).

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